2-Amino-3-fluorobenzamide

Catalog No.
S765714
CAS No.
187805-54-5
M.F
C7H7FN2O
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-fluorobenzamide

CAS Number

187805-54-5

Product Name

2-Amino-3-fluorobenzamide

IUPAC Name

2-amino-3-fluorobenzamide

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C7H7FN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11)

InChI Key

LBOUEEMTFKPGKI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N)C(=O)N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C(=O)N

Fluorescent Probes for Nitric Oxide (NO) and Dinitrogen Trioxide (N2O3)

    Scientific Field: Chemical Science

    Summary of the Application: The 2-Amino-3-fluorobenzamide is used in the development of a family of fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core.

    Methods of Application or Experimental Procedures: The 2-amino-3′-dialkylaminobiphenyl core condenses with N2O3 to form benzo[c]cinnoline structures.

    Results or Outcomes: The top performer, NO 530, demonstrated similar or better sensitivity and higher selectivity for NO than DAF, a “gold standard” commercial probe.

2-Amino-3-fluorobenzamide is an organic compound characterized by the presence of an amino group and a fluorine atom on a benzene ring. Its chemical formula is C7H7FN2O, and it features a benzamide structure where the amino group is located at the 2-position and the fluorine atom at the 3-position of the benzene ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The amide bond can undergo acylation, forming derivatives that may exhibit altered biological properties.
  • Cycloaddition Reactions: This compound can be involved in cycloaddition reactions, particularly with compounds like maleic anhydride, which can lead to the formation of complex molecular architectures .

2-Amino-3-fluorobenzamide has been studied for its biological properties, particularly in relation to its potential as a pharmaceutical agent. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some derivatives of fluorobenzamides have been investigated for their ability to inhibit tumor growth.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially leading to therapeutic effects in various diseases .

The synthesis of 2-Amino-3-fluorobenzamide typically involves several methods:

  • Ring-opening Reactions: This compound can be synthesized from 2-aminoimidazole through ring-opening mechanisms, which introduce the fluorine atom at the desired position .
  • Substitution Reactions: Starting from 3-fluorobenzoic acid or its derivatives, nucleophilic substitution can be employed to introduce the amino group at the ortho position.
  • Direct Fluorination: Utilizing fluorinating agents on suitable precursors can yield 2-Amino-3-fluorobenzamide directly .

2-Amino-3-fluorobenzamide has several notable applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceuticals, particularly in drug discovery programs targeting various diseases.
  • Research Tool: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
  • Fluorescent Probes: It may be utilized in developing fluorescent probes due to its unique structural properties .

Interaction studies involving 2-Amino-3-fluorobenzamide often focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance:

  • Enzyme Binding Studies: Investigations into how this compound interacts with specific enzymes can reveal insights into its potential as an inhibitor or activator.
  • Receptor Interaction: Binding assays with receptors can provide data on its efficacy as a drug candidate.

Several compounds share structural similarities with 2-Amino-3-fluorobenzamide. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-Amino-5-fluorobenzamideC7H8FN2OSimilar amine and fluorine substitution pattern
3-Amino-4-fluorobenzamideC7H8FN2ODifferent positional isomer with potential activity
4-Amino-3-fluorobenzamideC7H8FN2OAnother positional isomer affecting reactivity
2-Amino-4-fluorobenzamideC7H8FN2OVariance in substitution leading to different properties

Uniqueness of 2-Amino-3-Fluorobenzamide

The unique positioning of the amino and fluorine groups in 2-Amino-3-fluorobenzamide contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement allows for unique interactions within biological systems, potentially leading to novel therapeutic applications not observed in other isomers.

XLogP3

0.8

Wikipedia

2-Amino-3-fluorobenzamide

Dates

Modify: 2023-08-15

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